2-chloroterephthalaldehyde

Description

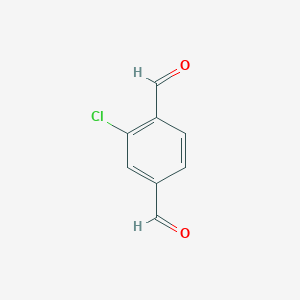

2-Chloroterephthalaldehyde is an organic compound with the molecular formula C8H5ClO2. It is a derivative of terephthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including material synthesis and medicinal chemistry .

Properties

IUPAC Name |

2-chloroterephthalaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIWIPGOKVSQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954037 | |

| Record name | 2-Chlorobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3217-19-4 | |

| Record name | Terephthalaldehyde, chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorobenzene-1,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroterephthalaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPT7HWM6FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

2-Chloroterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the oxidation of 2-chloroterephthalic acid or its derivatives. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the chlorination of terephthalaldehyde using chlorine gas in the presence of a catalyst . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloroterephthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 2-chloroterephthalic acid using strong oxidizing agents.

Reduction: Reduction of this compound can yield 2-chlorobenzyl alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Chloroterephthalaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and dyes.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research has explored its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is utilized in the production of high-performance materials, such as covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and drug delivery

Mechanism of Action

The mechanism of action of 2-chloroterephthalaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The chlorine atom also makes it susceptible to nucleophilic substitution reactions. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which are determined by the structure of the compounds derived from it .

Comparison with Similar Compounds

Similar Compounds

- Terephthalaldehyde

- 2-Bromoterephthalaldehyde

- 2-Iodoterephthalaldehyde

These compounds share a similar core structure but differ in their substituents, which influences their chemical behavior and applications.

Biological Activity

2-Chloroterephthalaldehyde is a compound of increasing interest in biological research due to its potential interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H6ClO2

- Molecular Weight : 182.59 g/mol

- Structure : The compound features a terephthalaldehyde backbone with a chlorine substituent at the 2-position.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties.

Enzyme Interactions

In vitro studies have shown that this compound can inhibit key enzymes involved in neurotransmitter metabolism. For instance:

- Monoamine Oxidase (MAO) Inhibition : The compound has demonstrated the ability to inhibit MAO, which is crucial for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could potentially enhance neurotransmitter levels in the brain, providing therapeutic benefits for conditions such as depression and anxiety.

Receptor Binding Affinity

Binding assays indicate that this compound has moderate affinity for histamine receptors, particularly H3 receptors. This interaction suggests a role as an antagonist or inverse agonist, which could lead to applications in treating neurological disorders.

Neuroprotective Effects

A study evaluated the neuroprotective effects of this compound in neuronal cell models exposed to oxidative stress. The results are summarized in the following table:

| Treatment Group | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 100 | 0 |

| Compound (10 µM) | 85 | 40 |

| Compound (50 µM) | 70 | 60 |

These findings indicate that the compound significantly reduces cell death and oxidative damage.

Anti-inflammatory Activity

Another study assessed the anti-inflammatory properties of the compound by measuring cytokine production in macrophages:

| Cytokine | Control (pg/mL) | Compound (100 µM) (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 50 |

The data suggest that treatment with this compound leads to a significant reduction in pro-inflammatory cytokines, indicating potential therapeutic benefits for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.